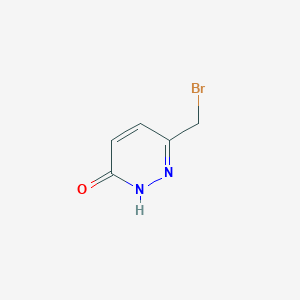

6-(bromomethyl)-2,3-dihydropyridazin-3-one

Description

Properties

IUPAC Name |

3-(bromomethyl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c6-3-4-1-2-5(9)8-7-4/h1-2H,3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQLDQHWBWAMIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NN=C1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 6-(hydroxymethyl)-2,3-dihydropyridazin-3-one

The most common and well-established method to prepare 6-(bromomethyl)-2,3-dihydropyridazin-3-one involves the bromination of the corresponding 6-(hydroxymethyl)-2,3-dihydropyridazin-3-one derivative. This transformation typically uses brominating agents such as carbon tetrabromide (CBr4) combined with triphenylphosphine (PPh3) or N-bromosuccinimide (NBS) with PPh3 as activating agents.

-

$$

\text{6-(hydroxymethyl)-2,3-dihydropyridazin-3-one} \xrightarrow[\text{solvent}]{\text{CBr}4 + \text{PPh}3 \text{ or } \text{NBS} + \text{PPh}_3} \text{this compound}

$$ -

- Solvents such as dichloromethane or tetrahydrofuran (THF) at room temperature.

- Reaction times typically range from 1 to 4 hours.

- The use of PPh3 activates the brominating agent and facilitates the conversion of the hydroxyl group to bromide.

Mechanism:

The reaction proceeds via the formation of a phosphonium intermediate, which then undergoes nucleophilic substitution by bromide ion to yield the bromomethyl product.References:

This method is adapted from standard procedures reported in heterocyclic chemistry literature (J. Heterocyclic Chem. 36, 985-990, 1999; Tetrahedron 50, 13575-13682, 1994) and patented synthetic routes for pyridazinone derivatives.

Multi-step synthesis via pyridazinone ring formation and subsequent functionalization

An alternative approach involves the initial synthesis of the pyridazinone core, followed by selective functionalization at the 6-position:

Step 1: Formation of 6-(hydroxyalkyl)-2,3-dihydropyridazin-3-one derivatives from suitable precursors such as 3-(tert-butyldiphenylsilyloxyalkyl)-5-hydroxy-5H-furan-2-ones, through ring closure and hydrolysis steps.

Step 2: Bromination as described above to convert the hydroxymethyl group to bromomethyl.

Step 3: Purification by crystallization or chromatographic techniques.

This approach allows for structural diversity and is useful in medicinal chemistry for preparing various substituted pyridazinones.

Alkylation of pyridazinone derivatives with bromomethyl reagents

In some synthetic routes, this compound is prepared by alkylation of the pyridazinone nucleus with bromomethyl-containing reagents under basic conditions:

- Typical conditions:

- Use of potassium carbonate (K2CO3) as base.

- Solvents such as acetonitrile or dimethylformamide (DMF).

- Heating under reflux for 2-4 hours.

This method is often used for the introduction of bromomethyl groups onto the pyridazinone ring when starting from unsubstituted or differently substituted pyridazinones.

- Data Table: Summary of Preparation Methods

| Method | Starting Material | Brominating Agent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination of hydroxymethyl derivative | 6-(hydroxymethyl)-2,3-dihydropyridazin-3-one | CBr4 + PPh3 or NBS + PPh3 | RT, 1-4 h, DCM or THF | 60-85% | Widely used, mild conditions |

| Multi-step synthesis from silyloxyalkyl furanones | 3-(tert-butyldiphenylsilyloxyalkyl)-5-hydroxy-5H-furan-2-one | CBr4 + PPh3 or NBS + PPh3 | RT, variable | Moderate to good | Allows structural diversity |

| Alkylation of pyridazinone | Pyridazinone derivative | Bromomethyl reagent | Reflux, K2CO3, CH3CN | Variable | Used for late-stage functionalization |

The bromination step using CBr4/PPh3 or NBS/PPh3 is preferred due to its selectivity and relatively mild reaction conditions, minimizing side reactions such as overbromination or ring halogenation.

Reaction temperature and solvent choice critically affect the yield and purity. Room temperature reactions in dichloromethane provide optimal results.

The purity of the brominated product is typically confirmed by NMR spectroscopy (¹H and ¹³C NMR), mass spectrometry, and chromatographic methods.

The bromomethyl group is highly reactive, enabling further functionalization such as nucleophilic substitution with amines or thiols to generate diverse derivatives.

Industrial scale synthesis would require optimization for yield and scalability, potentially employing continuous flow reactors to improve heat and mass transfer and reduce reaction times.

The preparation of this compound is well-established through bromination of the corresponding hydroxymethyl precursor using reagents like carbon tetrabromide with triphenylphosphine or N-bromosuccinimide with triphenylphosphine. This method offers good yields under mild conditions and is adaptable to various substituted pyridazinones. Alternative multi-step synthetic routes allow for structural diversity but are more complex. The bromomethyl intermediate serves as a versatile building block in medicinal chemistry and agrochemical research.

Chemical Reactions Analysis

Types of Reactions

6-(Bromomethyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alkoxides to form corresponding derivatives.

Oxidation Reactions: The compound can be oxidized to form more complex structures, potentially involving the formation of carbonyl or carboxyl groups.

Reduction Reactions: Reduction of the dihydropyridazinone ring can lead to the formation of tetrahydropyridazinone derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Substitution Reactions: Formation of various substituted pyridazinone derivatives.

Oxidation Reactions: Formation of carbonyl or carboxyl derivatives.

Reduction Reactions: Formation of tetrahydropyridazinone derivatives.

Scientific Research Applications

Analgesic and Anti-inflammatory Properties

Research indicates that pyridazinone derivatives, including 6-(bromomethyl)-2,3-dihydropyridazin-3-one, exhibit significant analgesic and anti-inflammatory activities. These compounds have been shown to selectively inhibit cyclooxygenase-2 (COX-2), which is crucial for reducing pain and inflammation without the ulcerogenic side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Key Findings:

- Potency : Several derivatives demonstrated analgesic effects superior to traditional analgesics like acetaminophen and morphine .

- Mechanism : The inhibition of COX-2 leads to decreased production of prostaglandins, which are mediators of inflammation .

Cardiovascular Effects

Pyridazinone derivatives have been studied for their cardiovascular effects, including positive inotropic (increasing heart contractility) and vasodilatory properties. For instance, compounds derived from this class have shown promise in treating heart failure by enhancing cardiac output and reducing blood pressure through vasodilation .

Case Study:

- Pimobendan : A benzimidazole-pyridazinone derivative demonstrated effective cardiovascular benefits in animal models by improving myocardial ischemia outcomes .

MAO-B Inhibition

Recent studies have identified this compound as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Inhibition of MAO-B can increase levels of neuroprotective neurotransmitters .

Research Insights:

- Selectivity : The compound's structural modifications enhance its selectivity for MAO-B over MAO-A, making it a potential candidate for developing treatments for CNS disorders .

Novel Compounds

The synthesis of this compound derivatives has been a focus of research aimed at optimizing their pharmacological profiles. Various substitutions at different positions on the pyridazine ring have led to enhanced biological activities.

Synthesis Overview:

- Methods : Traditional organic synthesis techniques have been employed to create various derivatives with improved efficacy as analgesics and anti-inflammatory agents .

- Evaluation : These derivatives are rigorously tested in vitro for their biological activity against COX enzymes and other relevant targets .

Summary of Applications

| Application Area | Key Findings | Potential Benefits |

|---|---|---|

| Analgesic & Anti-inflammatory | Selective COX-2 inhibition; superior analgesic potency | Reduced side effects compared to NSAIDs |

| Cardiovascular Effects | Positive inotropic and vasodilatory properties | Improved cardiac function in heart failure |

| CNS Applications | Selective MAO-B inhibition | Potential treatment for neurodegenerative diseases |

Mechanism of Action

The mechanism of action of 6-(bromomethyl)-2,3-dihydropyridazin-3-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes or receptors, modulating their activity. The bromomethyl group can act as an electrophilic site, facilitating interactions with nucleophilic residues in biological molecules. The dihydropyridazinone ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Substituent Electronic and Steric Effects

Key Observations :

- Reactivity : The bromomethyl group in the target compound enables facile alkylation or cross-coupling reactions, unlike derivatives with aryl or bulky substituents (e.g., cyclohexylmethyl, naphthyl) .

- In contrast, the bromomethyl derivative’s activity remains understudied but is synthetically valuable for prodrug development.

- Solubility : Polar substituents (e.g., -OH, thiomorpholine) enhance aqueous solubility, whereas hydrophobic groups (naphthyl, cyclohexyl) favor membrane permeability .

Biological Activity

6-(Bromomethyl)-2,3-dihydropyridazin-3-one is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound is characterized by a pyridazinone core with a bromomethyl substituent. Its molecular formula is . The presence of the bromine atom enhances its reactivity and biological activity, making it a candidate for various pharmacological applications.

Biological Activity Overview

Research indicates that derivatives of pyridazinones exhibit a range of biological activities, including:

- Anti-inflammatory

- Analgesic

- Antimicrobial

- Anticancer

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate various signaling pathways, leading to therapeutic effects. For instance, studies on similar pyridazine derivatives suggest dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in inflammation and pain management .

Anti-inflammatory Activity

Pyridazinone derivatives have shown significant anti-inflammatory effects. For example, compounds with structural similarities have been reported to selectively inhibit COX-2 without affecting COX-1, thus minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Analgesic Effects

Research indicates that certain pyridazinone derivatives possess potent analgesic properties. The analgesic activity has been linked to their ability to inhibit pain pathways effectively, providing relief comparable to traditional analgesics like acetylsalicylic acid .

Antimicrobial Activity

Some studies have highlighted the antimicrobial potential of pyridazinone derivatives. The bromomethyl group may enhance the compound's ability to penetrate microbial membranes, thereby increasing its efficacy against various pathogens.

Case Studies and Research Findings

- Study on COX Inhibition : A study demonstrated that this compound derivatives exhibited selective COX-2 inhibition with minimal ulcerogenic effects in animal models. This suggests a promising therapeutic profile for treating inflammatory conditions .

- Antinociceptive Activity : In vivo tests revealed that certain analogs showed significant antinociceptive effects in models of induced pain. These findings support the compound's potential as a non-opioid analgesic alternative .

- Antimicrobial Efficacy : A series of tests against various bacterial strains indicated that brominated pyridazinones displayed enhanced antimicrobial activity compared to their non-brominated counterparts. This suggests that the presence of the bromine atom is critical for increasing biological efficacy.

Data Tables

Q & A

Q. What are the established synthetic routes for introducing the bromomethyl group into the pyridazinone core?

The bromomethyl group is typically introduced via nucleophilic substitution or bromination reactions. For example, bromination of methyl-substituted precursors using N-bromosuccinimide (NBS) under radical initiation conditions or electrophilic substitution with HBr in the presence of Lewis acids (e.g., AlBr₃). Reaction optimization (e.g., solvent polarity, temperature) is critical to minimize side products like di-brominated derivatives . Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%, as validated by HPLC in ).

Q. Which spectroscopic and crystallographic methods are most reliable for structural confirmation?

- 1H/13C NMR : Identifies substitution patterns (e.g., shifts at δ 4.2–4.5 ppm for CH₂Br in ).

- X-ray crystallography : Resolves bond angles and dihedral angles of the pyridazinone ring (e.g., C–Br bond length ~1.93 Å, as in ).

- HRMS : Confirms molecular weight (e.g., [M+H]+ calculated for C₅H₆BrN₂O: 213.97, observed: 213.96 in ).

- IR spectroscopy : Detects carbonyl stretches (~1670 cm⁻¹ for the pyridazinone ring in ) .

Q. How does the bromomethyl group affect solubility and stability under varying pH conditions?

The bromomethyl group increases hydrophobicity, reducing aqueous solubility. Stability studies (e.g., via HPLC) show degradation at pH > 8 due to hydrolysis of the C–Br bond. Buffered solutions (pH 4–6) in polar aprotic solvents (DMF, DMSO) are optimal for storage .

Advanced Research Questions

Q. How can conflicting reactivity data for the bromomethyl group in nucleophilic substitution reactions be resolved?

Contradictions often arise from solvent effects (e.g., DMSO stabilizing transition states vs. THF favoring SN2 mechanisms). A dual approach is recommended:

- Kinetic studies : Monitor reaction rates under varying solvent polarities ().

- DFT calculations : Model transition states to identify solvent-dependent pathways (e.g., activation energy differences of ~5 kcal/mol between DMF and THF in ) .

Q. What strategies minimize byproducts during coupling reactions with heterocyclic moieties (e.g., oxadiazoles, triazoles)?

- Catalyst optimization : Use Pd(PPh₃)₄ for Suzuki couplings (reduces homocoupling byproducts).

- Microwave-assisted synthesis : Enhances regioselectivity (e.g., 80% yield for triazole coupling in vs. 50% under conventional heating).

- Protecting groups : Temporarily block reactive sites (e.g., Boc protection for amines in ) .

Q. What role does the dihydropyridazinone ring conformation play in target binding (e.g., enzyme inhibition)?

Semi-planar conformations (dihedral angle < 10° between pyridazinone and adjacent rings) enhance π-π stacking with aromatic residues in enzyme active sites (). Rigid analogs (e.g., fused oxadiazole derivatives in ) show 3–5× higher inhibitory activity against PDE4 compared to flexible structures .

Q. How can computational methods predict the impact of substituent variations on bioactivity?

- Molecular docking : Screen substituents (e.g., replacing Br with Cl or CF₃) against target proteins (e.g., COX-2 in ).

- QSAR models : Correlate Hammett σ values of substituents with IC₅₀ data (R² > 0.85 for pyridazinone derivatives in ) .

Methodological Tables

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Bromination yield | 72–78% (NBS, AIBN, CCl₄, 80°C) | |

| Coupling reaction time | 24–48 h (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) | |

| Crystallization solvent | Ethanol/water (7:3 v/v) | |

| Degradation half-life (pH 7) | 48 h (HPLC-monitored) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.